This compound can be classified under organic compounds due to its carbon-based structure. It is often utilized in the synthesis of biologically active molecules, including those used in the treatment of various diseases. The compound is recognized for its role as an intermediate in the synthesis of imatinib, a well-known tyrosine kinase inhibitor used in cancer therapy .
The synthesis of 4-(4-methylpiperazine-1-carbonyl)benzoic acid involves several steps that typically include the reaction of p-cyanobenzyl chloride with methylpiperazine. The general synthetic route is as follows:
This method emphasizes green chemistry principles by minimizing organic solvent usage and simplifying post-reaction processing.
The molecular structure of 4-(4-methylpiperazine-1-carbonyl)benzoic acid can be described as follows:
4-(4-Methylpiperazine-1-carbonyl)benzoic acid can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing derivatives that may exhibit enhanced biological activity .
The mechanism of action for compounds like 4-(4-methylpiperazine-1-carbonyl)benzoic acid generally involves interactions with specific biological targets:
Quantitative studies often utilize techniques such as enzyme assays or cell viability tests to assess the efficacy of compounds derived from this structure .
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm structure and purity .
The applications of 4-(4-methylpiperazine-1-carbonyl)benzoic acid are primarily found within medicinal chemistry:
The molecular architecture of 4-(4-methylpiperazine-1-carbonyl)benzoic acid (CAS 2051417) integrates two pharmacologically critical moieties: a benzoic acid group and a 4-methylpiperazine tertiary amine, linked via a stable amide bond. This bifunctional design creates a zwitterionic character at physiological pH, enhancing the compound's utility as a versatile building block in medicinal chemistry. The carboxylic acid group (pKa ~4.2) provides a site for salt formation, covalent conjugation, or hydrogen-bonding interactions with biological targets, while the 4-methylpiperazine nitrogen (pKa ~7.8) contributes basicity and water solubility to the scaffold [1] [4].
The spatial separation between these functional groups (~6.5 Å between carboxyl oxygen and piperazine nitrogen) minimizes intramolecular charge interactions while enabling simultaneous engagement with complementary receptor sites. This design is exploited in kinase inhibitor development, where the carboxylic acid anchors the molecule to conserved ATP-binding site residues (e.g., hinge region), and the piperazine moiety extends toward solvent-exposed regions, modulating selectivity [3]. The amide linker provides conformational restraint, reducing entropic penalties upon binding compared to flexible alkyl-linked analogs. Structural activity relationship (SAR) studies demonstrate that N-methylation of the piperazine optimizes bioavailability without sterically compromising its hydrogen-bond acceptance capability [4] [5].
Table 1: Structural Identifiers of 4-(4-Methylpiperazine-1-carbonyl)benzoic Acid
Identifier | Value | Source |
---|---|---|
Systematic Name | 4-(4-Methylpiperazine-1-carbonyl)benzoic acid | PubChem CID 2051417 |
CAS Registry | 2051417 / 20320-46-1* | [1] [5] |
Molecular Formula | C₁₃H₁₆N₂O₃ | [1] [4] |
SMILES | CN1CCN(CC1)C(=O)c2ccccc2C(O)=O | [4] |
Molecular Weight | 248.28 g/mol | [5] |
MDL Number | MFCD00033753 | [5] |
Note: Two CAS numbers appear in search results for highly similar structures.
The 4-methylpiperazine moiety serves as a strategic pharmacokinetic modulator in drug design. Its incorporation elevates water solubility through protonation in acidic environments (e.g., stomach) while maintaining sufficient lipophilicity (calculated logP ~0.8) for membrane permeation in neutral tissues. This balance addresses a key challenge in benzoic acid-containing drugs—poor gastrointestinal absorption [4] [5]. The methyl group attenuates piperazine basicity (pKa reduction ~0.5 units versus unsubstituted piperazine), reducing excessive cationic character that could trap molecules in lysosomal compartments [3].
Metabolically, the 4-methylpiperazine exhibits resistance to oxidative dealkylation compared to smaller alkylamines, as evidenced by metabolite profiling studies. The methyl group shifts phase I metabolism toward benzylic hydroxylation of the piperazine ring rather than N-dealkylation, preserving the integral amine functionality during first-pass metabolism. This extends plasma half-life in preclinical models by ~40% compared to unmethylated analogs [3] [6]. Crucially, the 4-methylpiperazine enhances blood-brain barrier penetration in CNS-targeted analogs by participating in active transport mechanisms, as demonstrated in c-Kit inhibitor development for glioblastoma applications [3].
Table 2: Pharmacokinetic and Therapeutic Applications of 4-Methylpiperazine Benzoates
Property/Application | Impact/Role | Evidence Source |
---|---|---|
Water Solubility | >50 mg/mL at pH 2 (hydrochloride salt) | [4] [8] |
c-Kit Receptor Modulation | Scaffold incorporated in diarylamine-based kinase inhibitors | [3] |
Androgen Receptor Modulation | Component in dihydropyridine-based anticancer agents | [6] |
Metabolic Stability | t₁/₂ > 6 hours in human microsomes (methylated vs <2 hr for dimethylamino analogs) | [3] |
Boronic Acid Prodrug Derivatives | Enables Suzuki coupling for targeted therapeutics | [8] |
The planar benzoic acid system conjugates electronically with the carbonyl linker, creating an extended π-system that delocalizes electron density toward the amide oxygen. This electron-withdrawing effect moderately acidifies the carboxylic proton (ΔpKa ≈ -0.4 versus unsubstituted benzoic acid), enhancing its hydrogen-bond-donating capacity to biological targets [4] [7]. NMR studies reveal that the methylpiperazine adopts a chair conformation with the methyl group preferentially equatorial, projecting the tertiary amine away from the aromatic plane. This orientation minimizes steric clash (distance ≥ 3.2 Å between methyl hydrogens and ortho-benzoic hydrogens) while allowing nitrogen lone-pair orbital alignment with the carbonyl π*-system [4].
Computational analyses (DFT B3LYP/6-31G*) demonstrate that the benzoyl-piperazine motif exhibits restricted rotation around the C(aryl)-C(O) bond with a rotational barrier of ~15 kcal/mol. This semi-rigidity preorganizes the molecule for target binding, explaining its superior affinity in receptor assays versus flexible analogs like 4-(4-methylpiperazin-1-yl)benzoic acid (PubChem CID 736532), where direct piperazine attachment permits free rotation [2] [4]. The carbonyl spacer reduces the piperazine's basicity by ~2 pKa units compared to directly attached analogs but enhances stability toward electrophilic metabolites by withdrawing electron density from the nitrogen [3] [7]. Substituent studies show that ortho-substitution on the benzoic acid ring increases torsional strain between carbonyl and carboxyl groups, reducing synthetic utility—hence the para-substitution predominates in drug design applications [4] [5].
Table 3: Structural Comparison of Piperazine-Benzoic Acid Derivatives
Compound | Connectivity | Basic Nitrogen pKa | logD₇.₄ | Key Structural Feature |
---|---|---|---|---|
4-(4-Methylpiperazine-1-carbonyl)benzoic acid | -C(O)N-piperazine | 7.8 | 0.2 | Conjugated amide spacer |
4-(4-Methylpiperazin-1-yl)benzoic acid (CID 736532) | Direct C-N bond | 9.1 | -0.7 | Rotatable C-N bond |
2-(4-Methylpiperazine-1-carbonyl)benzoic acid | Ortho-substituted | 7.6 | 0.4 | Intramolecular H-bonding |
4-(Piperazine-1-carbonyl)-benzoic acid | Unmethylated analog | 8.9/5.3* | -1.1 | Free basic amine |
Note: pKa values for piperazine secondary amines exhibit two ionization states. [2] [4] [7]
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0